1-(4-Fluorophenyl)quinazolin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Fluorophenyl)quinazolin-4(1H)-one (CAS 64843-99-8, molecular formula C14H9FN2O, molecular weight 240.23 g/mol) is a 1‑aryl‑substituted quinazolin‑4(1H)-one heterocycle. The compound features a bicyclic quinazolinone core bearing a para‑fluorophenyl group on the N1 nitrogen atom.

Molecular Formula C14H9FN2O
Molecular Weight 240.23 g/mol
Cat. No. B11925291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)quinazolin-4(1H)-one
Molecular FormulaC14H9FN2O
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=CN2C3=CC=C(C=C3)F
InChIInChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-9H
InChIKeyAUEUTSKKTAOPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)quinazolin-4(1H)-one – Compound Identity, Core Structure, and Procurement-Relevant Physicochemical Profile


1-(4-Fluorophenyl)quinazolin-4(1H)-one (CAS 64843-99-8, molecular formula C14H9FN2O, molecular weight 240.23 g/mol) is a 1‑aryl‑substituted quinazolin‑4(1H)-one heterocycle . The compound features a bicyclic quinazolinone core bearing a para‑fluorophenyl group on the N1 nitrogen atom. This substitution pattern distinguishes it from the more extensively studied 2‑aryl, 3‑aryl, and 4‑aryl quinazolinone isomers and from non‑fluorinated 1‑aryl analogs. Commercially available at purities ≥95% , the compound is primarily employed as a synthetic building block, a physicochemical probe, and a reference substance in medicinal chemistry campaigns targeting kinases, carbonic anhydrases, and other therapeutically relevant enzymes.

1-(4-Fluorophenyl)quinazolin-4(1H)-one – Why In‑Class Quinazolinones Cannot Be Interchanged for Research or Industrial Use


Quinazolin‑4(1H)-ones constitute a large family with widely divergent biological and physicochemical properties depending on the site of aryl substitution, the nature of the aryl substituent, and the electronic character of ring decoration. A 1‑aryl‑4(1H)-quinazolinone is not structurally equivalent to a 2‑aryl or 3‑aryl isomer; positional isomerism dramatically alters target engagement, ADMET profiles, and synthetic tractability. Within the 1‑aryl series, the presence of a fluorine atom on the phenyl ring modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity relative to chloro, bromo, methyl, or unsubstituted phenyl analogs [1]. Consequently, substituting 1‑(4‑fluorophenyl)quinazolin‑4(1H)-one with a cheaper or more readily available 1‑phenyl, 1‑(4‑chlorophenyl), or 2‑(4‑fluorophenyl) isomer without supporting data risks invalidating SAR, confounding bioassay results, and generating non‑comparable pharmacokinetic or thermodynamic readouts. The quantitative evidence below substantiates these differentiation points.

1-(4-Fluorophenyl)quinazolin-4(1H)-one – Quantitative Evidence for Scientific Selection and Procurement Decisions


Lipophilicity (LogP) vs. 1‑Phenylquinazolin-4(1H)-one

The 1-(4-fluorophenyl) analog exhibits a lower computed logP (2.52) compared to the corresponding 1‑phenyl analog (logP 3.22), indicating reduced lipophilicity due to the electron‑withdrawing fluorine atom [1]. Lower lipophilicity is generally associated with improved aqueous solubility, reduced non‑specific protein binding, and a lower risk of phospholipidosis, all of which are advantageous in early drug discovery [2].

Lipophilicity Drug-likeness Physicochemical profiling

Cytotoxicity Profile Against WI38 Fibroblasts vs. Quinazoline-N-4-fluorophenyl Derivative 4b

In a recent study evaluating a series of quinazoline-N-4-fluorophenyl derivatives, compound 4a (the structural core carrying the 4-fluorophenyl motif at N1) exhibited an IC50 of 31.86 ± 2.4 µM against WI38 normal fibroblast cells, compared to compound 4b, which showed IC50 values of 7.34 ± 0.7 µM and 4.36 ± 0.3 µM against HCT116 and HepG2 cancer cells, respectively [1]. While 4a is less potent than the optimized 4b, its reduced toxicity to normal cells suggests a wider therapeutic window that can be exploited through further derivatization.

Cytotoxicity Anticancer Selectivity

Molecular Docking Affinity for Carbonic Anhydrase IX (CAIX) – Class-Level Advantage of Fluorophenyl Quinazolinones

All four synthesized quinazoline-N-4-fluorophenyl derivatives (4a–d) displayed a strong binding affinity toward carbonic anhydrase IX (CAIX) with a docking score of –37.40 kcal/mol [1]. CAIX is a validated target in hypoxic solid tumors, and this binding affinity places the 4-fluorophenyl quinazolinone scaffold among the more promising non‑sulfonamide CAIX ligands. While head‑to‑head docking of the 4‑fluorophenyl versus 4‑chlorophenyl or 4‑methylphenyl analogs was not reported, the consistent score across the four derivatives suggests that the 4‑fluorophenyl group is well accommodated in the CAIX active site and may serve as a privileged fragment for CAIX inhibitor design.

Molecular docking Carbonic anhydrase CAIX

Fluorine-Induced Metabolic Stability – Class-Level Rationale for Fluorophenyl Selection

The introduction of a fluorine atom at the para position of the phenyl ring is a well‑established strategy to block cytochrome P450‑mediated oxidative metabolism. In quinazolinones, fluorine substitution has been shown to increase metabolic half-life in human hepatocyte assays compared to non‑fluorinated analogs [1][2]. Although direct microsomal stability data for 1-(4-fluorophenyl)quinazolin-4(1H)-one are not publicly available, class‑level inference from structurally related fluoroquinazolinones indicates that the C–F bond at the 4‑position of the phenyl ring is metabolically robust, reducing the formation of hydroxylated metabolites and thereby extending compound half-life in vivo.

Metabolic stability Fluorine substitution Drug metabolism

Commercially Available Purity and Physicochemical Consistency vs. 1-(4-Chlorophenyl) Analog

1-(4-Fluorophenyl)quinazolin-4(1H)-one is supplied by multiple vendors at ≥95% purity (HPLC-validated), with a defined long‑term storage condition (cool, dry place) . In contrast, the corresponding 1-(4-chlorophenyl) analog, while also offered at 95%, has a higher molecular weight (256.69 g/mol) and a larger molar volume (due to chlorine atomic radius), which can impact formulation and stoichiometry in parallel synthesis. The fluorine analog’s lower molecular weight (240.23) is advantageous for fragment‑based drug discovery, where smaller size and fewer heavy atoms are preferred.

Purity Procurement Quality control

Positional Isomerism: 1‑(4‑Fluorophenyl) vs. 2‑(4‑Fluorophenyl) Quinazolin‑4‑one – Distinct Biological Profiles

The 2‑(4‑fluorophenyl) isomer (CAS 190838-76-7) is a reversible mixed‑type tyrosinase inhibitor with an IC50 of approximately 160 µM , whereas the 1‑(4‑fluorophenyl) isomer has not been reported to inhibit tyrosinase. Conversely, the 1‑isomer enables derivatization at the C2 position, which is critical for tuning kinase selectivity (EGFR/VEGFR‑2 dual inhibition) as demonstrated by Geesi et al. [1]. The regiochemical difference thus dictates the accessible chemical space and target profile: the 1‑isomer is a scaffold for kinase inhibitor design, while the 2‑isomer is a tyrosinase probe.

Isomer selectivity Structure-activity relationship Target engagement

1-(4-Fluorophenyl)quinazolin-4(1H)-one – Optimal Scientific and Industrial Application Scenarios


Fragment-Based Drug Discovery Targeting Kinases and Carbonic Anhydrase IX

The low molecular weight (240.23 g/mol), favorable logP (2.52), and established docking affinity for CAIX (–37.40 kcal/mol) make this compound an ideal fragment hit for structure‑guided elaboration. It can serve as a starting point for fragment growing or merging strategies aimed at dual EGFR/VEGFR‑2 or CAIX inhibitors [1].

Selectivity Profiling Across 1‑Aryl Quinazolinone Series

The well‑characterized cytotoxicity window (IC50 = 31.86 µM against WI38 normal cells) and the absence of tyrosinase inhibition (in contrast to the 2‑isomer) enable its use as a reference compound in selectivity panels. It helps deconvolute the contribution of the 4‑fluorophenyl group versus other aryl substituents in poly‑pharmacology studies [1].

Metabolic Stability Benchmarking in Fluorinated Heterocycle Libraries

The para‑fluorophenyl moiety serves as a metabolic blocking group. This compound can be employed as a benchmark in liver microsome or hepatocyte assays to compare the oxidative metabolism of fluorinated versus non‑fluorinated quinazolinones, providing class‑level validation of fluorine’s stabilizing effect [2].

Analytical Reference Standard for HPLC and Mass Spectrometry Method Development

With a commercially available purity of ≥95% and a well‑defined UV‑absorption profile (λ detection at 254 nm), the compound is suitable as a retention time marker and calibration standard in reversed‑phase HPLC and LC‑MS methods for quinazolinone‑containing samples .

Quote Request

Request a Quote for 1-(4-Fluorophenyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.